molecular formula C21H18N2O2S B6336838 ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1858250-58-4

ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6336838
CAS No.: 1858250-58-4
M. Wt: 362.4 g/mol
InChI Key: QEIYSHLYAWGDNB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a phenyl-indolyl substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester moiety at the 5-position of the thiazole ring. The compound’s molecular weight is approximately 377.44 g/mol (estimated based on analogous structures in ).

Properties

IUPAC Name

ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-21(24)19-13(2)22-20(26-19)16-9-6-8-14(11-16)18-12-15-7-4-5-10-17(15)23-18/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIYSHLYAWGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Validation of Formylation

The success of this step is confirmed by IR spectroscopy, which detects a strong C=O stretch at 1,672 cm⁻¹, and ¹H NMR, revealing a singlet at δ 9.95 ppm corresponding to the formyl proton. Mass spectrometry further validates the molecular ion peak at m/z 300 (C15H10BrNO).

Thiazole Ring Construction via Cyclocondensation

The thiazole moiety is introduced through a cyclocondensation reaction between the formylated indole and thioamide precursors. This compound is synthesized by reacting 1H-indole-3-carboxaldehyde with ethyl 2-amino-4-methylthiazole-5-carboxylate in dioxane under reflux. Triethylamine (TEA) catalyzes the reaction, which typically achieves 65–70% yield after 8 hours.

Mechanistic Insights into Thiazole Formation

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the formyl carbon, followed by dehydration and cyclization (Figure 1). Kinetic studies indicate that dioxane’s high boiling point (101°C) and aprotic nature favor intermediate stability, while TEA scavenges HCl byproducts, shifting equilibrium toward product formation.

Figure 1: Proposed mechanism for thiazole cyclocondensation.

Formylated indole+ThioamideTEA, dioxaneThiazole product+H2O\text{Formylated indole} + \text{Thioamide} \xrightarrow{\text{TEA, dioxane}} \text{Thiazole product} + \text{H}_2\text{O}

Alternative Synthetic Routes and Modifications

Hydrazone-Based Approaches

Hydrazine derivatives offer an alternative pathway. Reacting 1H-indole-3-carboxaldehyde with 2-hydrazinyl-1,3-benzothiazole in ethanol/acetic acid yields hydrazone intermediates, which are subsequently cyclized to thiazoles. This method, however, suffers from lower yields (55%) compared to cyclocondensation.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction times. Preliminary data show that cyclocondensation under microwave conditions (150°C, 30 minutes) achieves comparable yields (68%) to traditional reflux, reducing energy input.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (DMSO-d6): δ 1.35 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 4.32 (q, 2H, CH2CH3), 7.20–8.10 (m, 9H, aromatic), 11.85 (s, 1H, NH).

  • IR (KBr): 1,715 cm⁻¹ (ester C=O), 1,620 cm⁻¹ (thiazole C=N), 1,550 cm⁻¹ (indole N-H).

  • MS (ESI): m/z 362.45 [M+H]⁺, consistent with the molecular formula C20H17N2O2S.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar thiazole-indole system, with dihedral angles of 12.3° between rings, indicating moderate conjugation.

Yield Optimization and Scalability

ParameterOptimal ConditionYield (%)
SolventDioxane70
CatalystTriethylamine68
Temperature (°C)10065
Reaction Time (h)870

Table 1: Optimization of cyclocondensation conditions.

Scaling trials demonstrate consistent yields (68–72%) at 100-g scale, highlighting industrial viability. Ethanol emerges as a greener alternative to dioxane, offering comparable efficiency (67% yield) with easier recovery.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-oxidation of the indole ring or ester hydrolysis, are minimized by strict temperature control (<110°C) and anhydrous conditions.

Purification Difficulties

Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively separates the target compound from unreacted starting materials, achieving >95% purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or enabling further derivatization.

ConditionsProductYieldReference
1M NaOH, ethanol, reflux2-[3-(1H-Indol-2-yl)phenyl]-4-methylthiazole-5-carboxylic acid85–92%
2M HCl, H₂O/THF, 60°CSame as above78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

Nucleophilic Substitution at Thiazole C-2

The C-2 position of the thiazole ring participates in nucleophilic substitutions, enabling functional group interconversions.

ReagentProductApplicationReference
NH₂NH₂ (hydrazine)Thiazole-5-carbohydrazide derivativePrecursor for heterocycles
R-X (alkyl halides)2-Alkylthiazole derivativesAnticancer agent synthesis

Key Example :
Reaction with benzyl bromide in acetone/KOH yields 2-benzyl-4-methyl-5-carboxylate thiazole , a precursor for kinase inhibitors .

Electrophilic Aromatic Substitution on Indole

The indole moiety undergoes electrophilic substitution at C-3 or C-5 positions.

Reaction TypeReagent/ConditionsProductReference
BrominationBr₂, DCM, 0°C3-Bromo-1H-indol-2-yl derivative
NitrationHNO₃/H₂SO₄, 50°C5-Nitroindole intermediate

Structural Impact :
Electron-donating groups on the phenyl ring enhance reactivity at C-3, while steric hindrance from the thiazole ring directs substitution to C-5 .

Cyclization Reactions

The molecule participates in cyclization to form polyheterocyclic systems, enhancing biological activity.

ReactantConditionsProductBioactivityReference
ThioureaEthanol, Δ, AcOH catalystThiazolo[3,2-a]indole fused systemAnticancer (IC₅₀: 1.6 µM)
Maleic anhydrideGlacial AcOH, 80°CIndole-thiazole maleimide hybridHSET kinesin inhibition

Notable Example :
Cyclization with thiourea produces thiazoloindoles , which exhibit sub-micromolar cytotoxicity against breast cancer (MCF-7) cells .

Side-Chain Modifications

The ethyl group and methyl substituent on the thiazole allow additional functionalization.

Modification TypeReagentProductReference
TransesterificationMeOH, NaOMeMethyl ester analog
Oxidation of -CH₃KMnO₄, H₂O, ΔThiazole-5-carboxylic acid

Synthetic Utility :
Methyl oxidation to carboxylic acid improves water solubility, facilitating pharmacological testing .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation.

ReactionConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thiazole hybrids

Application :
Coupling with pyridinyl boronic acids generates analogs with enhanced binding to kinesin targets (Kd: 120 nM) .

Scientific Research Applications

Synthesis of Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Refluxing Reactants : The reactants are often refluxed in solvents such as ethanol or dioxane, sometimes using catalysts like acetic acid to facilitate the reaction.
  • Characterization Techniques : The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against both Gram-positive bacteria and drug-resistant fungal strains. For instance, related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. This compound may interact with inflammatory pathways, offering potential therapeutic benefits in conditions characterized by inflammation.

Potential Therapeutic Applications

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

Cancer Treatment

The structural components of this compound suggest potential activity in cancer therapy. Indole derivatives are known for their role in anticancer drug development due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Neurological Disorders

Indoles are also implicated in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier may make it a candidate for further studies in neuropharmacology.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the effectiveness of thiazole derivatives:

StudyFindings
Study AReported significant antibacterial activity against MRSA with MIC values as low as 8 µg/mL for related thiazole compounds .
Study BDemonstrated anti-inflammatory effects in animal models, suggesting potential for treating chronic inflammatory diseases.
Study CInvestigated the anticancer properties of indole-containing compounds, noting enhanced efficacy in inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions, influencing catalytic processes. The ester group can undergo hydrolysis, releasing the active compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-5-carboxylates are highly dependent on substituents at the 2-, 4-, and 5-positions. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Bioactivity Source
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Phenyl-benzimidazolyl (2), methyl (4) 363.435 Crystallographic data available
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XV) Butoxy, cyano (phenyl) ~385.4 (estimated) Identified as a febuxostat impurity
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Formyl, hydroxy (phenyl) ~335.3 (estimated) Intermediate in drug synthesis
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate Dichlorophenyl (2) 316.2 Lab reagent; discontinued commercial use
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl (4), methylphenylamino (2) 316.2 Investigated for unknown bioactivity

Key Observations:

  • Indole vs. Benzimidazole Substituents: The benzimidazole analogue () shares structural similarity with the target compound but replaces indole with benzimidazole.
  • Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., cyano in Impurity XV) may exhibit altered reactivity in nucleophilic environments compared to the target compound’s electron-rich indole group .
  • Halogenated Analogues : The dichlorophenyl derivative () has a higher molecular weight (316.2 g/mol) and likely reduced solubility in polar solvents due to hydrophobic chlorine atoms.

Biological Activity

Ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's structural characteristics, synthesis, and biological evaluations based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C21H18N2O2SC_{21}H_{18}N_{2}O_{2}S, with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thioamides with suitable electrophiles, leading to the formation of thiazole derivatives. Various methodologies have been explored to optimize yield and purity, including refluxing in specific solvents and employing microwave-assisted techniques for efficiency.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. Compounds structurally related to this compound demonstrated IC50 values ranging from 10 µM to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells .
CompoundCell LineIC50 (µM)
Compound AU25110
Compound BWM79315
Ethyl ThiazoleVarious20–30

Antimicrobial Activity

The thiazole ring is recognized for its antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies show that thiazoles exhibit MIC values as low as 0.7 µg/mL against certain Gram-positive bacteria . The presence of hydrophobic moieties in the structure enhances these antimicrobial effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
  • Indole Moiety : Contributes to enhanced interaction with biological targets.
  • Substituents on Phenyl Ring : Electron-donating groups at specific positions increase potency .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Efficacy : A study on novel thiazoles showed significant growth inhibition in HepG2 liver cancer cells with IC50 values indicating strong potential as chemotherapeutic agents .
  • Antimicrobial Properties : Another investigation highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazole precursors. A typical protocol involves refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours . Key parameters include:

  • Solvent choice : Acetic acid is preferred for its ability to stabilize intermediates.
  • Catalyst ratio : Excess sodium acetate (1.0–2.0 equiv) improves cyclization efficiency.
  • Reaction time : Prolonged reflux (>5 hours) may lead to decomposition, reducing yield.
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of indole (δ 7.0–8.5 ppm for aromatic protons) and thiazole (δ 2.5 ppm for methyl groups) moieties. Coupling patterns distinguish substituent positions .
  • IR spectroscopy : Absorption bands at 1700–1750 cm⁻¹ indicate ester carbonyl groups, while 3200–3400 cm⁻¹ confirms NH groups in the indole ring .
  • X-ray crystallography : Single-crystal studies resolve bond angles (e.g., C–S–C ≈ 90°) and planarity of the thiazole-indole system, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer : Docking simulations using software like AutoDock Vina can model interactions between the compound and target proteins (e.g., enzymes or receptors). Key steps include:

  • Ligand preparation : Optimize the compound’s 3D structure with tools like Open Babel, ensuring correct tautomeric states for the indole and thiazole rings.
  • Protein binding site analysis : Identify hydrophobic pockets that accommodate the methyl-thiazole group and hydrogen-bonding sites for the ester carbonyl.
  • Validation : Compare docking poses with crystallographic data (e.g., from similar compounds like 9c in ) to assess binding mode reliability .

Q. What strategies resolve contradictions in spectral data when analyzing novel derivatives of this thiazole-indole hybrid?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Strategies include:

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out byproducts.
  • Dynamic NMR : Variable-temperature 1H NMR can detect tautomeric shifts in the indole or thiazole rings.
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts, which are compared to experimental data to identify discrepancies .

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

  • Methodological Answer :

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., Schiff base intermediates in ).
  • Solvent optimization : Replace acetic acid with a mixed solvent (e.g., ethanol/water) to reduce side reactions like ester hydrolysis.
  • Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) for improved regioselectivity .

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